molecular formula C25H29N3O B12776866 Quinoxalin-2(1H)-one, 3-benzyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- CAS No. 97147-32-5

Quinoxalin-2(1H)-one, 3-benzyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans-

Cat. No.: B12776866
CAS No.: 97147-32-5
M. Wt: 387.5 g/mol
InChI Key: FINIUAZAPYRBRY-NFBKMPQASA-N
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Description

Quinoxalin-2(1H)-one, 3-benzyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoxalin-2(1H)-one, 3-benzyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.

    Introduction of Benzyl and Octahydroquinolizinylmethyl Groups: These groups can be introduced through nucleophilic substitution or addition reactions, often requiring specific catalysts and reaction conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

Quinoxalin-2(1H)-one, 3-benzyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroquinoxalines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Quinoxalin-2(1H)-one, 3-benzyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.

    Pathway Modulation: The compound can affect various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    Dihydroquinoxaline: A reduced form of quinoxaline.

    Quinoxaline N-oxide: An oxidized derivative of quinoxaline.

Uniqueness

Quinoxalin-2(1H)-one, 3-benzyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its complex structure allows for diverse applications and interactions that simpler quinoxaline derivatives may not exhibit.

For precise and detailed information, consulting scientific literature and specialized databases is recommended

Properties

CAS No.

97147-32-5

Molecular Formula

C25H29N3O

Molecular Weight

387.5 g/mol

IUPAC Name

1-[[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-3-benzylquinoxalin-2-one

InChI

InChI=1S/C25H29N3O/c29-25-22(17-19-9-2-1-3-10-19)26-21-12-4-5-14-24(21)28(25)18-20-11-8-16-27-15-7-6-13-23(20)27/h1-5,9-10,12,14,20,23H,6-8,11,13,15-18H2/t20-,23-/m1/s1

InChI Key

FINIUAZAPYRBRY-NFBKMPQASA-N

Isomeric SMILES

C1CCN2CCC[C@@H]([C@H]2C1)CN3C4=CC=CC=C4N=C(C3=O)CC5=CC=CC=C5

Canonical SMILES

C1CCN2CCCC(C2C1)CN3C4=CC=CC=C4N=C(C3=O)CC5=CC=CC=C5

Origin of Product

United States

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